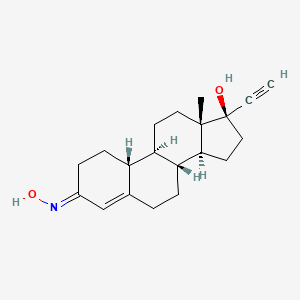Norethisterone-3-oxime
CAS No.: 23965-86-8
Cat. No.: VC1837128
Molecular Formula: C20H27NO2
Molecular Weight: 313.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 23965-86-8 |
|---|---|
| Molecular Formula | C20H27NO2 |
| Molecular Weight | 313.4 g/mol |
| IUPAC Name | (3E,8R,9S,10R,13S,14S,17R)-17-ethynyl-3-hydroxyimino-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol |
| Standard InChI | InChI=1S/C20H27NO2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21-23)5-7-15(13)16(17)8-10-19(18,20)2/h1,12,15-18,22-23H,4-11H2,2H3/b21-14+/t15-,16+,17+,18-,19-,20-/m0/s1 |
| Standard InChI Key | CACLDHHVRLSJEY-ONWYLSRGSA-N |
| Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C/C(=N/O)/CC[C@H]34 |
| SMILES | CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=NO)CCC34 |
| Canonical SMILES | CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=NO)CCC34 |
Introduction
Chemical Properties and Structure
Norethisterone-3-oxime is characterized by specific physicochemical properties that influence its biological activity and pharmaceutical applications.
Basic Chemical Data
The compound features the following key characteristics:
| Property | Value |
|---|---|
| CAS Number | 23965-86-8 |
| Molecular Formula | C₂₀H₂₇NO₂ |
| Molecular Weight | 313.434 g/mol |
| Density | 1.26 g/cm³ |
| Boiling Point | 480.742°C at 760 mmHg |
| Flash Point | 318.6°C |
| Exact Mass | 313.204 Da |
Structural Characteristics
Norethisterone-3-oxime is derived from norethisterone by converting the 3-ketone group to an oxime functional group. The full IUPAC name of the compound is (3E,8R,9S,10R,13S,14S,17R)-17-ethynyl-3-hydroxyimino-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol . The molecule belongs to the 19-nortestosterone group of steroids, characterized by the absence of a methyl group at position C-19 compared to testosterone .
The oxime formation reaction of norethisterone leads to the production of both Z and E isomers, with the E isomer being specifically identified in several research contexts . The stereochemistry at the oxime group significantly influences the biological activity of the compound .
Pharmacological Properties
Hormonal Activity
Norethisterone-3-oxime displays distinct pharmacological properties that differentiate it from its parent compound norethisterone. Research indicates that NETO exhibits:
-
Significant antigestogen activity, interfering with progesterone-dependent processes
-
Antiimplantation effects, preventing the implantation of fertilized ova
-
Estrogenic activity, which contributes to its contraceptive efficacy
Reproductive System Effects
Studies in animal models have demonstrated multiple effects of NETO on the reproductive system:
-
Inhibition of 3β-hydroxysteroid dehydrogenase (3β-HSD) activity in the ovary, leading to blocked biosynthesis of steroid hormones
-
Morphological changes in the ovarian corpora lutea, including flattening and vacuolar degeneration of lutein cells
-
Alterations in the oviduct, causing tortuosity, hyperplasia of epithelial cells, and mucosal edema
-
Contraction of the circular muscle layer in the oviduct without increasing the number of muscle cells
-
Decreased mucin secretion into the oviduct lumen with accumulation in epithelial cells
Mechanism of Action
The anti-implantational mechanism of NETO appears to be multifaceted, involving several physiological processes:
Ovarian Effects
In ovarian tissue, NETO induces significant biochemical and morphological changes. Histochemical examinations have shown increased acid phosphatase (ACP) activity and decreased 3β-HSD activity in lutein cells . Electron microscopy studies revealed an increase in fat droplets and secondary lysosomes in lutein cell cytoplasm, along with a decrease in smooth endoplasmic reticulum (SER) . These changes collectively impair steroid hormone biosynthesis in the ovary .
Oviductal Effects
The effects of NETO on oviductal morphology and function contribute significantly to its contraceptive action. The compound induces narrowing of the ampullary-isthmic junction (AIJ) and isthmus portion of the oviduct, potentially preventing the passage of ova . The observed muscular contraction and mucosal changes further hinder normal reproductive processes .
Hormonal Mechanism
Research suggests that the anti-implantational action of NETO is primarily related to its estrogenic and anti-progestational activities . These hormonal effects interfere with the establishment and maintenance of early pregnancy, making the compound effective as a postcoital contraceptive .
Clinical Applications and Research Findings
Contraceptive Applications
Norethisterone-3-oxime has been investigated for various contraceptive applications:
"Vacation Pill" Application
A significant clinical application of Norethisterone-3-oxime-acetate has been as a "vacation pill" for women who require contraception during short periods when they or their partners come home on leave . The dosing regimen consisted of:
-
2 mg administered on the first day when couples begin cohabitation
-
1 mg daily for the duration of cohabitation
-
An additional pill on the morning after the end of cohabitation
Clinical trials with this regimen demonstrated impressive results:
| Parameter | Value |
|---|---|
| Number of women | 604 |
| Number of treated cycles | 825 |
| Contraceptive efficacy | 99.75% |
| Incidence of intermenstrual/withdrawal bleeding | 2.16% |
Changes in menstrual cycles, duration of menstrual bleeding, and flow amount after treatment were reported to be minimal .
Pharmacokinetics and Metabolism
Research on the pharmacokinetics of Norethisterone-3-oxime provides important insights into its absorption, distribution, metabolism, and excretion:
Studies in Cynomolgus Monkeys
Pharmacokinetic studies in female cynomolgus monkeys administered with tritiated NETO (1 mg/kg) via intragastric and intravenous routes revealed several key findings :
-
Complete absorption at the given dose level
-
Predominant excretion via the kidneys (urinary to fecal excretion ratio of 1.5 for IV and 1.0 for intragastric administration)
-
Renal excretion half-life of approximately 0.8 days (IV) or 1.1 days (intragastric)
-
High oral bioavailability (84.0 ± 16.9% of dose)
-
Rapid clearance from plasma (total clearance corresponding to 97% of plasma liver flow)
Metabolism
NETO undergoes extensive metabolism, producing at least two pharmacologically active metabolites :
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume